![molecular formula C17H20FN3O2 B2745908 4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-34-0](/img/structure/B2745908.png)
4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.364. The purity is usually 95%.
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Scientific Research Applications
Inhibitor Development for Therapeutic Applications
This compound and its derivatives have been explored for their potential as inhibitors in therapeutic applications. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have been investigated for their inhibitory activity against human neutrophil elastase (HNE), suggesting potential for treating diseases involving HNE activity through topical pulmonary application via inhalation (Expert Opinion on Therapeutic Patents, 2009).
Fluorescence and Imaging Agent Development
The compound's derivatives have shown promising applications in the development of fluorescent and imaging agents. A study on fluorodipyrrinones highlights the synthesis of highly fluorescent analogs from non-fluorescent fluorophenyldipyrrinones, demonstrating potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism (Tetrahedron, 2006).
Crystal Structure Analysis for Drug Design
Understanding the crystal structure of chemical compounds is crucial for drug design and medicinal chemistry. Research on the structural investigation of pyrido[1,2-c]pyrimidine derivatives provides insights into the formation of centrosymmetric dimers and the molecular conformation, which is valuable for designing drugs with specific properties (Zeitschrift für Naturforschung B, 2000).
Optical Properties for Material Science Applications
The exploration of the optical properties of pyrrolo[3,2-b]pyrrole derivatives has led to the development of materials with intriguing optical characteristics. These materials, known for their strong blue fluorescence and high quantum yields, are suitable for applications in material science, including as components in optical devices (The Journal of Organic Chemistry, 2014).
properties
IUPAC Name |
4-(3-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-3-4-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-5-7-12(18)9-11/h5-7,9,15H,2-4,8,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBESTVPGDRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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